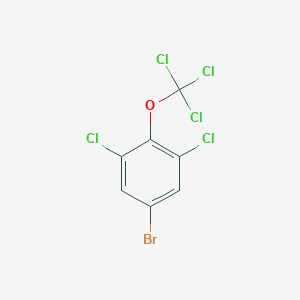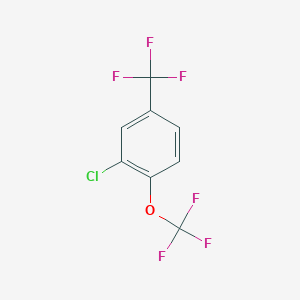
2-Ethynyl-5-fluoro-4-methoxypyrimidine
Übersicht
Beschreibung
2-Ethynyl-5-fluoro-4-methoxypyrimidine is a chemical compound with the linear formula C7H5FN2O . It is related to 5-Fluoro-4-methoxypyrimidine, which has the IUPAC name 5-fluoro-4-methoxypyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H5FN2O/c1-11-7-6(9)4-10-5-8-7/h1H, (H2,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. The reactivity of this compound would depend on various factors such as the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Tautomerism in Organic Chemistry
2-Ethynyl-5-fluoro-4-methoxypyrimidine, a close relative of 5-fluoro-4-hydroxy-2-methoxypyrimidine, displays unique tautomerism. The zwitterionic structure of this compound is stabilized in specific solvents capable of specific solvation via hydrogen bonding, as shown in a study by Kheifets, Gindin, and Studentsov (2006) (Kheifets, Gindin, & Studentsov, 2006).
Environmental and Waste Management
A novel application in environmental science is the electrochemical treatment of wastewater containing anticancer drugs, including 5-Fluoro-2-Methoxypyrimidine. This process, explored by Zhang et al. (2016), demonstrates effective removal of contaminants and enhancement of wastewater biodegradability (Zhang et al., 2016).
Biochemical Research
In the biochemical domain, Jansa et al. (2014) synthesized a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which include variants of 5-fluoro-2-amino-4,6-dichloropyrimidine, demonstrating their ability to inhibit immune-activated nitric oxide production (Jansa et al., 2014).
Process Development in Pharmaceutical Chemistry
Anderson et al. (1997) developed a process for the synthesis of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound closely related to this compound. This study highlights the synthesis process's optimization for pharmaceutical applications (Anderson et al., 1997).
Kinase Inhibition in Cancer Research
Wada et al. (2012) explored the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, a category that includes this compound. This research is significant in developing new anticancer agents (Wada et al., 2012).
Safety and Hazards
The safety information for 5-Fluoro-4-methoxypyrimidine, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is reasonable to assume that 2-Ethynyl-5-fluoro-4-methoxypyrimidine may have similar hazards, but specific safety data for this compound was not found in the search results .
Eigenschaften
IUPAC Name |
2-ethynyl-5-fluoro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJUWZPFWPUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)





![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)


